Methyl 2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranoside
Overview
Description
Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside is a significant biomedical agent with exceptional therapeutic potential. It is a monosaccharide derivative that has been modified with chlorobenzoyl groups, making it a valuable tool in the realm of biomedicine for investigating drug interactions, formulation, and discovery.
Mechanism of Action
Mode of Action
Typically, compounds like this may interact with their targets by binding to active sites, altering the target’s conformation, and modulating its activity . The exact interaction would depend on the specific target and the compound’s chemical structure.
Biochemical Pathways
The downstream effects would depend on the specific pathway and the role of the target within that pathway .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing how much of the compound reaches its target and how long it remains active in the body .
Result of Action
These effects would depend on the specific targets and pathways affected by the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside can be synthesized by the reaction of 3,5-di-O-(p-chlorobenzoyl)ribose with formaldehyde . The reaction typically involves the use of a suitable solvent and catalyst under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the removal of the chlorobenzoyl groups.
Substitution: The chlorobenzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dechlorinated derivatives .
Scientific Research Applications
Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug formulation and delivery.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,5-tri-O-(p-methylbenzoyl)-beta-D-ribofuranoside
- Methyl 2,3,5-tri-O-(p-fluorobenzoyl)-beta-D-ribofuranoside
- Methyl 2,3,5-tri-O-(p-bromobenzoyl)-beta-D-ribofuranoside
Uniqueness
Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside is unique due to the presence of chlorobenzoyl groups, which impart distinct chemical and biological properties. These groups enhance its stability, reactivity, and binding affinity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Cl3O8/c1-34-27-23(38-26(33)17-6-12-20(30)13-7-17)22(37-25(32)16-4-10-19(29)11-5-16)21(36-27)14-35-24(31)15-2-8-18(28)9-3-15/h2-13,21-23,27H,14H2,1H3/t21-,22-,23-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWARYRHSAZOBMO-DVAKJLRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Cl3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579824 | |
Record name | Methyl 2,3,5-tris-O-(4-chlorobenzoyl)-beta-D-ribofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29755-00-8 | |
Record name | Methyl 2,3,5-tris-O-(4-chlorobenzoyl)-beta-D-ribofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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